ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (C₁₂H₁₁ClN₂O₃, MW 266.68 g/mol) is a pyrazole-based derivative featuring a 4-chlorophenyl group at the N1 position, a hydroxyl group at C5, and an ethyl carboxylate moiety at C4 . Its structure (Figure 1) highlights key functional groups that influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 |
InChI Key |
DWYHBQTYHNOQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylate.
Reduction: Formation of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.
Substitution: Formation of 1-(4-methoxyphenyl)-5-hydroxy-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below, ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is compared to three structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings from Comparative Analysis
Halogen Substitution (Cl vs. Br)
The brominated analog (MW 311.13) exhibits higher molecular weight and polarizability compared to the chlorinated parent compound (MW 266.68). However, its antimalarial activity remains unstudied, highlighting a gap in current research .
Positional Isomerism (C4 vs. C3 Carboxylate)
Shifting the carboxylate group from C4 to C3 (as in the C3-carboxylate isomer) alters electronic distribution across the pyrazole ring. This could disrupt hydrogen-bonding interactions critical for PfDHODH inhibition, though experimental validation is needed .
Structural Complexity and Pharmacokinetics
The compound with a 4-chlorobenzoate and methylphenoxy substituents (MW 432.90) demonstrates significantly increased steric bulk. While this may improve target affinity through π-π interactions, reduced solubility could limit bioavailability .
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 250.68 g/mol
- CAS Number : 19532-35-5
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found notable inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory pathways. In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Research showed that it inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating moderate efficacy against these cancer types .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity. This compound was among the compounds evaluated, showing significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole ring could enhance antimicrobial potency.
Case Study 2: Anticancer Properties
A comprehensive evaluation of the anticancer effects of this compound was conducted using various human cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting its potential as a therapeutic agent with reduced toxicity .
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of β-ketoesters with hydrazines or substituted hydrazides. For example, structurally analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions . Optimization strategies include:
- Temperature control : Reflux in ethanol (78°C) ensures efficient cyclization.
- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve yield by accelerating enolization.
- Substituent tuning : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances stability via resonance effects .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, O-H stretch at ~3200 cm⁻¹ for the hydroxyl group) .
- NMR : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-chlorophenyl group) .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and aryl rings) and hydrogen-bonding networks (critical for stability) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility : Pyrazole esters are generally soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. The 4-chlorophenyl group enhances lipophilicity, while the hydroxyl group improves aqueous solubility marginally .
- Stability :
Advanced Research Questions
Q. How do computational studies (e.g., DFT) explain the electronic and steric effects of substituents on this compound’s reactivity?
Density Functional Theory (DFT) calculations reveal:
- Electron distribution : The 4-chlorophenyl group withdraws electrons via resonance, polarizing the pyrazole ring and increasing electrophilicity at C-3 and C-5 positions .
- Hydrogen-bonding : The 5-hydroxy group forms intramolecular H-bonds with the ester carbonyl, stabilizing the planar conformation and reducing reactivity toward nucleophiles .
- Steric effects : Bulky substituents at N-1 (e.g., 4-chlorobenzyl) hinder π-stacking interactions, affecting crystallinity .
Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?
- Contradiction : Some studies report antitumor activity, while others note inactivity.
- Resolution strategies :
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
- Metabolite analysis : Check for ester hydrolysis in vivo, which may deactivate the compound .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing 5-hydroxy with methoxy or amino groups) to identify critical pharmacophores .
Q. How can crystallographic data resolve ambiguities in molecular conformation for derivatives of this compound?
Single-crystal X-ray studies provide:
- Torsional angles : The dihedral angle between the pyrazole and 4-chlorophenyl rings (e.g., 12.5° in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) influences π-π stacking in crystal lattices .
- Hydrogen-bond motifs : Intermolecular O-H⋯O bonds (2.8–3.0 Å) stabilize supramolecular assemblies, affecting solubility and melting points .
- Packing diagrams : Reveal how substituents (e.g., 4-chlorophenyl) dictate crystal density and thermal stability .
Q. What methodologies are used to study the compound’s potential as a kinase inhibitor or enzyme modulator?
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates.
- Docking simulations : AutoDock Vina predicts binding affinities to active sites (e.g., hydrophobic pockets accommodating 4-chlorophenyl groups) .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .
Methodological Notes
- Synthetic reproducibility : Always validate yields via triplicate experiments and report solvent purity (e.g., HPLC-grade DMF) .
- Data interpretation : Cross-reference spectral data with computational models to resolve ambiguities (e.g., overlapping NMR peaks) .
- Ethical compliance : Adhere to institutional guidelines for biological testing and crystallography data deposition (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
